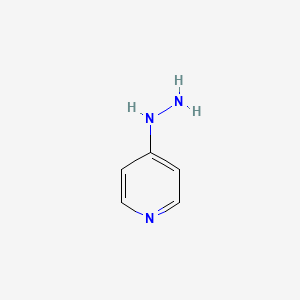

4-Hydrazinopyridine

Descripción

4-Hydrazinopyridine (CAS 27256-91-3) is a heterocyclic compound featuring a pyridine ring substituted with a hydrazine group at the 4-position. Its hydrochloride form (CAS 20815-52-5) has a molecular formula of C₅H₇N₃·HCl, a molecular weight of 145.59 g/mol, and a melting point of 238°C . It is synthesized via refluxing 4-chloropyridine with hydrazine monohydrate in 1-propanol, followed by crystallization .

Propiedades

IUPAC Name |

pyridin-4-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c6-8-5-1-3-7-4-2-5/h1-4H,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRTLKPFLTASKCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30329014 | |

| Record name | 4-Hydrazinopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30329014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27256-91-3 | |

| Record name | 4-Hydrazinopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30329014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDRAZINOPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

4-Hydrazinopyridine can be synthesized through several methods, two of which are considered primary:

-

Nucleophilic Substitution of Halogen Atoms: : This method involves the reaction of halopyridines with hydrazine hydrate. The reaction is typically carried out in solvents such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride, at temperatures ranging from 0°C to 150°C. The specific temperature conditions depend on the structure of the initial halogen-substituted pyridine .

-

Reduction of Diazonium Salts: : This method involves the reduction of the corresponding diazonium salts to produce hydrazinopyridines .

Análisis De Reacciones Químicas

4-Hydrazinopyridine undergoes various types of chemical reactions, including:

-

Oxidation: : The action of oxidizing agents such as an aqueous solution of copper sulfate (CuSO4) or alcoholic silver oxide (Ag2O) on polyhalohydrazinopyridines leads to the formation of the corresponding halogenopyridines .

-

Nucleophilic Substitution: : As mentioned earlier, the reaction of halopyridines with hydrazine hydrate results in the substitution of halogen atoms with hydrazine groups .

-

Reduction: : The reduction of diazonium salts to produce hydrazinopyridines .

Common reagents used in these reactions include hydrazine hydrate, copper sulfate, and silver oxide. The major products formed from these reactions are substituted hydrazinopyridines and halogenopyridines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity : 4-Hydrazinopyridine exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, particularly Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) values for these bacteria are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | >64 |

The mechanism of action involves disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Potential : Recent investigations have highlighted the compound's role as an inhibitor of cyclin-dependent kinase 2 (CDK2), crucial for cell cycle regulation. It has demonstrated significant binding affinity (Ki value of approximately 2.3 µM), indicating its potential as an anticancer agent by reducing cancer cell proliferation.

Biological Research

Bioconjugation and Imaging : The compound serves as a key component in bioconjugation processes for imaging applications. For instance, it has been used to develop radiolabeled peptides for targeting specific cancer cells, such as MCF-7 breast cancer cells. These conjugates exhibit high specificity and stability, making them promising candidates for tumor imaging .

Case Studies

- Antimicrobial Efficacy : A study on hydrazinyl derivatives indicated that modifications at specific positions could enhance antibacterial properties. This structure-activity relationship suggests that tailored derivatives of this compound might optimize therapeutic efficacy against resistant bacterial strains.

- Inhibition of CDK2 : In vitro assays confirmed that this compound effectively inhibits CDK2/cyclin complexes. This selective binding suggests its potential for developing targeted cancer therapies.

- Safety Profile : While exhibiting promising biological activities, safety assessments indicate that this compound can be harmful if inhaled or absorbed through the skin. Proper handling protocols are essential to mitigate exposure risks during research and application.

Mecanismo De Acción

The mechanism of action of 4-Hydrazinopyridine involves its highly reactive hydrazine group, which allows it to participate in various chemical reactions. The hydrazine group can insert the pyridine fragment into complex molecular structures, which are of interest for their biological activity . The specific molecular targets and pathways involved depend on the particular application and the structure of the derivative being studied.

Comparación Con Compuestos Similares

Structural and Physical Properties

The table below compares 4-hydrazinopyridine with structurally related hydrazinopyridines and phenylhydrazines:

Structural Insights :

- Positional Isomerism: 2-Hydrazinopyridine and this compound differ in substituent position, altering reactivity. For example, this compound’s para-substitution facilitates conjugation with the pyridine ring, enhancing stability in acidic conditions .

- Hydrochloride Forms: The hydrochloride salt of this compound is preferred in synthetic applications due to improved crystallinity and reduced hygroscopicity compared to the free base .

Reactivity and Functional Performance

Derivatization Efficiency in LC-ESI-MS

In reactions with methylglyoxal (MGO), this compound demonstrated:

- Relative Sensitivity: Comparable to phenylhydrazine (PH) and 4-methoxyphenylhydrazine (4-MPH) but lower than 7-(diethylamino)coumarin-3-carbohydrazide .

- Stability : Derivatives remained stable for >24 hours under dark, room-temperature conditions, similar to methoxyphenylenediamines .

Limitations in Cyclization Reactions

Unlike phenylhydrazines, this compound failed to undergo Fischer indole cyclization with ketobenzamide due to N-N bond cleavage promoted by the pyridine ring’s electron-withdrawing effect . This contrasts with hydrazines lacking aromatic nitrogen, which successfully form indole products.

Market and Production Trends

- Global Production: this compound is manufactured primarily in China, with capacity trends indicating a 5–7% annual growth from 2016–2020 .

- Applications: Dominated by pharmaceuticals (60%) and analytical reagents (30%), whereas 2-hydrazinopyridine finds niche use in coordination chemistry .

Actividad Biológica

4-Hydrazinopyridine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a hydrazine functional group attached to a pyridine ring. The synthesis of this compound typically involves the reaction of pyridine derivatives with hydrazine hydrate. Various derivatives and complexes have been synthesized to enhance its biological activity, including organotin(IV) complexes that exhibit improved antibacterial properties.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of this compound and its derivatives. For instance, organotin(IV) complexes with this compound demonstrated moderate to high antibacterial activity against various strains, including Bacillus cereus, Staphylococcus aureus, Escherichia coli, and Enterobacter aerogenes . The minimum inhibitory concentrations (MICs) for these compounds were assessed, showing promising results compared to standard antibiotics.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Organotin(IV) complex 1 | Bacillus cereus | 50 |

| Organotin(IV) complex 2 | Staphylococcus aureus | 80 |

| Organotin(IV) complex 3 | Escherichia coli | 100 |

Anticancer Potential

Research indicates that hydrazine derivatives, including this compound, may possess anticancer properties. A study reported that hydrazone derivatives of hydrazines showed significant cytotoxicity against various cancer cell lines through mechanisms involving apoptosis induction . The structural modifications of hydrazones can enhance their interaction with cancer cells, leading to increased efficacy.

Other Biological Activities

In addition to antimicrobial and anticancer activities, this compound has been explored for its potential anti-inflammatory and antioxidant properties. Compounds derived from pyridine scaffolds have been associated with various pharmacological effects, including neuroprotective and cardioprotective activities .

Case Studies

- Antimicrobial Study : A series of organotin(IV) complexes incorporating this compound were synthesized and tested against Artemia salina for toxicity evaluation. The results indicated moderate toxicity levels, suggesting a potential for further development in antimicrobial therapies .

- Cytotoxicity Evaluation : In vitro studies on cancer cell lines treated with hydrazone derivatives derived from this compound revealed significant cytotoxic effects, with IC50 values indicating effective doses for inducing apoptosis .

- Comparative Analysis : A comparative study of various pyridine derivatives revealed that those containing hydrazine groups exhibited superior antimicrobial activity compared to their non-hydrazine counterparts, emphasizing the importance of this functional group in enhancing biological efficacy .

Q & A

Basic Research Questions

Q. What are the established synthesis methods for 4-Hydrazinopyridine, and how do their technical principles differ?

- Methodological Answer : The primary synthesis routes involve condensation reactions between hydrazine derivatives and pyridine precursors. Key methods include:

- Direct Hydrazination : Reacting 4-chloropyridine with hydrazine under controlled temperature (80–100°C) and pressure, yielding this compound via nucleophilic substitution .

- Catalytic Amination : Using palladium catalysts to facilitate coupling between pyridine derivatives and hydrazine, improving selectivity and reducing byproducts .

- Technical flowsheets (Figure 2 in ) outline steps like refluxing, purification via recrystallization, and quality control using HPLC.

- Key Considerations : Cost estimation, environmental impact (e.g., waste management of hydrazine byproducts), and scalability differ across methods .

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

- Methodological Answer :

- Purity Analysis : High-Performance Liquid Chromatography (HPLC) with UV detection (≥98% purity threshold; see Table 3 in ) .

- Structural Confirmation :

- 1H/13C NMR : Peaks at δ 8.4–8.6 ppm (pyridine protons) and δ 3.2–4.0 ppm (hydrazine NH2) .

- Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z 123.1 (M+H)+ .

- Quality Standards : Reference Table 3 () for specifications on moisture content (<0.5%) and residual solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.